molecular formula C11H7Cl3N2O B14051070 2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol

2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol

Cat. No.: B14051070
M. Wt: 289.5 g/mol
InChI Key: ZYRPJYNIBLLIQT-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H7Cl3N2O and a molecular weight of 289.55 g/mol This compound features a pyrimidine ring substituted with a 2,4,6-trichlorophenyl group and a methanol group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxylic acid
  • 2-(2,4,6-Trichlorophenyl)pyrimidine-5-amine
  • 2-(2,4,6-Trichlorophenyl)pyrimidine-5-thiol

Uniqueness

2-(2,4,6-Trichlorophenyl)pyrimidine-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

[2-(2,4,6-trichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H7Cl3N2O/c12-7-1-8(13)10(9(14)2-7)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2

InChI Key

ZYRPJYNIBLLIQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)CO)Cl)Cl

Origin of Product

United States

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